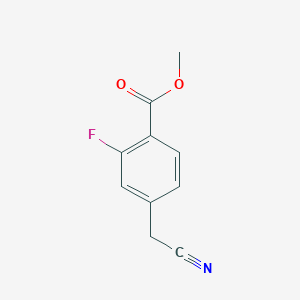

Methyl 4-(cyanomethyl)-2-fluorobenzoate

Description

Structure

2D Structure

Properties

Molecular Formula |

C10H8FNO2 |

|---|---|

Molecular Weight |

193.17 g/mol |

IUPAC Name |

methyl 4-(cyanomethyl)-2-fluorobenzoate |

InChI |

InChI=1S/C10H8FNO2/c1-14-10(13)8-3-2-7(4-5-12)6-9(8)11/h2-3,6H,4H2,1H3 |

InChI Key |

DWAUZHVHYNTIBR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)CC#N)F |

Origin of Product |

United States |

Synthetic Methodologies and Route Design for Methyl 4 Cyanomethyl 2 Fluorobenzoate

Strategies for the Construction of the Benzoate (B1203000) Core

The formation of the methyl ester from a carboxylic acid precursor is a fundamental step in the synthesis of Methyl 4-(cyanomethyl)-2-fluorobenzoate. This is typically achieved through esterification reactions, with the Fischer-Speier esterification being a classic and widely employed method. chemguide.co.uk

Esterification Approaches from Carboxylic Acid Precursors

The most direct route to this compound involves the esterification of 4-(cyanomethyl)-2-fluorobenzoic acid with methanol (B129727). This precursor contains the fully assembled carbon skeleton with the required functional groups, making the final esterification step a key transformation.

The acid-catalyzed esterification, commonly known as the Fischer-Speier esterification, is a well-established method for converting carboxylic acids into esters. chemguide.co.uk In this process, 4-(cyanomethyl)-2-fluorobenzoic acid would be reacted with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). chemguide.co.uktcu.edu The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol (methanol) is typically used, or the water formed during the reaction is removed. chemguide.co.ukmasterorganicchemistry.com

For instance, the general reaction for the esterification of a substituted benzoic acid with methanol can be represented as follows:

Substituted Benzoic Acid + Methanol ⇌ Substituted Methyl Benzoate + Water

In the specific case of the target molecule, the reaction would be:

4-(cyanomethyl)-2-fluorobenzoic Acid + Methanol ⇌ this compound + Water

The mechanism of the Fischer-Speier esterification involves several key reversible steps. masterorganicchemistry.comlibretexts.orgyoutube.com

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.comyoutube.com

Nucleophilic Attack by Methanol: The alcohol (methanol) acts as a nucleophile and attacks the protonated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. libretexts.orgyoutube.com

Proton Transfer: A proton is transferred from the oxonium ion (the attacking methanol moiety) to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (water). masterorganicchemistry.comlibretexts.org

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. libretexts.orgyoutube.com

Deprotonation: The protonated ester is then deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.comyoutube.com

Isotopic labeling studies, for example using ¹⁸O-labeled methanol with benzoic acid, have confirmed that the oxygen atom from the alcohol becomes the ester oxygen, and the oxygen from the carboxylic acid's hydroxyl group is eliminated as water. libretexts.org

The yield and rate of the Fischer-Speier esterification are highly dependent on several reaction parameters. ontosight.ainumberanalytics.comnumberanalytics.com

Catalyst Concentration: The concentration of the acid catalyst plays a crucial role. Higher catalyst concentrations generally lead to faster reaction rates. numberanalytics.com However, an excessively high concentration can lead to side reactions or degradation of the reactants or products. Common catalysts include sulfuric acid and p-toluenesulfonic acid. ontosight.ai

Solvent Systems: Methanol often serves as both the reactant and the solvent, being used in large excess to shift the equilibrium towards the product. libretexts.org In some cases, an inert co-solvent like toluene (B28343) or dichloromethane (B109758) may be used, which can also aid in the azeotropic removal of water using a Dean-Stark apparatus. tcu.edunumberanalytics.com

Temperature: Increasing the reaction temperature generally increases the reaction rate. ontosight.ainumberanalytics.com Esterification reactions are often carried out at the reflux temperature of the alcohol. ijstr.org However, for sensitive substrates, lower temperatures may be necessary to avoid decomposition.

Reaction Time: The reaction time is optimized to ensure the reaction proceeds to completion. This is often monitored by techniques such as thin-layer chromatography (TTC) or gas chromatography (GC) to track the disappearance of the starting carboxylic acid. globalscientificjournal.com

The following table illustrates the general effect of these parameters on the esterification of benzoic acid derivatives, which can be extrapolated for the synthesis of this compound.

| Parameter | General Effect on Esterification | Typical Conditions for Benzoic Acid Derivatives |

| Catalyst | Increases reaction rate by protonating the carbonyl group. | Concentrated H₂SO₄, HCl, p-TsOH. |

| Catalyst Conc. | Higher concentration generally increases the rate. | Catalytic amounts. |

| Solvent | Excess alcohol shifts equilibrium; inert solvent can aid water removal. | Excess methanol or inert solvent (e.g., toluene). |

| Temperature | Higher temperature increases the reaction rate. | Reflux temperature of the alcohol. |

| Reaction Time | Dependent on other parameters; sufficient time needed to reach equilibrium. | Several hours, monitored for completion. |

Alternative Esterification Methodologies

While acid-catalyzed esterification is a common approach, other methods can also be employed for the synthesis of aromatic esters. numberanalytics.com

Reaction with Acid Chlorides: The carboxylic acid, 4-(cyanomethyl)-2-fluorobenzoic acid, can be converted to its more reactive acid chloride derivative using reagents like thionyl chloride (SOCl₂). libretexts.org The resulting acid chloride can then react readily with methanol, often in the presence of a base like pyridine (B92270) or triethylamine, to form the ester. numberanalytics.com This method is generally faster and not an equilibrium reaction.

Steglich Esterification: This method uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the esterification of a carboxylic acid with an alcohol under mild conditions. numberanalytics.com

Transesterification: This involves the reaction of an existing ester with an alcohol in the presence of an acid or base catalyst to form a new ester. While less direct for the primary synthesis, it is a viable alternative. numberanalytics.com

Strategic Introduction and Functionalization of the Cyano Group

The synthesis of the precursor, 4-(cyanomethyl)-2-fluorobenzoic acid, requires the strategic introduction of the cyanomethyl group (-CH₂CN) onto the aromatic ring. Several synthetic strategies can be envisioned for this transformation.

One plausible route could involve the conversion of a suitable benzoic acid derivative. For example, a starting material like 4-(bromomethyl)-2-fluorobenzoic acid could undergo nucleophilic substitution with a cyanide salt, such as sodium cyanide or potassium cyanide, to introduce the cyano group and form the cyanomethyl moiety.

Alternatively, multi-step synthetic sequences could be employed. A patent for a related compound, 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester, describes a process where a 2-amino-4-bromo-5-fluorobenzoic acid methyl ester is first converted to a 2-iodo derivative via a Sandmeyer-type reaction, followed by reaction with a cyanide source to introduce the cyano group. google.com A similar strategy could potentially be adapted for the synthesis of the cyanomethyl analogue.

The introduction of the cyanomethyl group can also be achieved through palladium-catalyzed cross-coupling reactions. For instance, an aryl halide or triflate could be coupled with a reagent providing the cyanomethyl group. researchgate.net

Nucleophilic Substitution Reactions for Nitrile Formation

A primary route to installing the nitrile functionality is through nucleophilic substitution. This typically involves the displacement of a suitable leaving group on a benzylic position with a cyanide salt. For instance, the reaction of a methyl 4-(halomethyl)-2-fluorobenzoate with a cyanide source like sodium cyanide or potassium cyanide in a polar aprotic solvent is a direct approach. The nitrile group, being an electron-withdrawing group, can activate an aromatic ring towards nucleophilic attack under certain conditions, proceeding through an addition-elimination pathway. numberanalytics.com

The reactivity in these SN2-type reactions is influenced by the nature of the leaving group, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. The choice of solvent is also critical, with solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) facilitating the dissolution of the cyanide salt and promoting the reaction.

Transition Metal-Catalyzed Cyanation Methodologies

Transition metal catalysis has emerged as a powerful tool for the formation of C-CN bonds, offering milder reaction conditions and broader functional group tolerance compared to traditional methods. mdpi.com Palladium- and nickel-catalyzed cyanation reactions are particularly prevalent. researchgate.netwikipedia.org These reactions typically involve the cross-coupling of an aryl halide or triflate with a cyanide source.

In the context of synthesizing this compound, a precursor such as methyl 4-(bromomethyl)-2-fluorobenzoate could be subjected to a palladium-catalyzed cyanation. rsc.orgnih.gov A variety of cyanide sources can be employed, including potassium cyanide, sodium cyanide, and the less toxic zinc cyanide. wikipedia.org The catalytic cycle generally involves oxidative addition of the aryl halide to the low-valent metal center, followed by transmetalation with the cyanide source and subsequent reductive elimination to afford the aryl nitrile. rsc.org Catalyst deactivation by the cyanide ion can be a challenge, but the development of specialized ligands and additives has largely overcome this issue. researchgate.netnih.gov

| Catalyst System | Cyanide Source | Substrate | Key Features |

| Palladium(0) with phosphine (B1218219) ligands | KCN, NaCN, Zn(CN)₂ | Aryl Halides/Triflates | High functional group tolerance, milder conditions. researchgate.netwikipedia.orgrsc.org |

| Nickel(0) complexes | Zn(CN)₂, BrCN | Aryl Halides | Cost-effective, can utilize different cyanide sources. mdpi.comorganic-chemistry.org |

| Copper(I) salts | KCN, NaCN | Aryl Halides | Historically significant, often requires higher temperatures. acs.org |

Exploration of Cyanation Reagents and Solvent Effects

The choice of the cyanation reagent and solvent system significantly impacts the efficiency and outcome of the reaction. While traditional reagents like KCN and NaCN are effective, concerns over their toxicity have driven the exploration of alternatives. numberanalytics.com Zinc cyanide (Zn(CN)₂) is a popular, less toxic alternative that is often used in palladium-catalyzed reactions. organic-chemistry.org Potassium ferrocyanide (K₄[Fe(CN)₆]) is another benign cyanide source that has been successfully employed. organic-chemistry.org Organic cyanide sources, such as acetone (B3395972) cyanohydrin and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), have also been developed to offer safer and more manageable alternatives. rsc.orgnih.gov

Solvent choice plays a crucial role in cyanation reactions. Polar aprotic solvents like DMF, DMSO, and acetonitrile (B52724) are commonly used as they can dissolve the cyanide salts and stabilize charged intermediates. acs.org The use of ionic liquids has also been explored as a greener alternative, sometimes leading to enhanced reaction rates and easier product separation. organic-chemistry.org In some cases, biphasic solvent systems or the addition of phase-transfer catalysts can be beneficial, particularly when dealing with sparingly soluble cyanide salts. acs.org

| Cyanation Reagent | Characteristics | Typical Application |

| KCN, NaCN | Highly effective, but toxic. | Nucleophilic substitution, transition metal catalysis. |

| Zn(CN)₂ | Less toxic, solid, and stable. | Palladium- and nickel-catalyzed cyanations. organic-chemistry.org |

| K₄[Fe(CN)₆] | Low toxicity, inexpensive. | Palladium-catalyzed cyanations. organic-chemistry.org |

| Acetone Cyanohydrin | Organic source, less toxic. | Hydrocyanation reactions. nih.gov |

| NCTS | Stable, innocuous organic cyanide source. | Palladium-catalyzed cyanations. rsc.org |

Influences of Steric and Electronic Factors on Cyanation Efficiency

The efficiency of cyanation reactions is profoundly influenced by the steric and electronic properties of the substrate. nih.gov In the case of this compound, the substituents on the benzene (B151609) ring play a directing role. The fluorine atom at the 2-position and the methyl ester at the 1-position are both electron-withdrawing groups, which can influence the reactivity of the aromatic ring. libretexts.org

Steric hindrance around the reaction site can impede the approach of the cyanide nucleophile or the bulky catalyst complex. youtube.com For instance, in a nucleophilic substitution reaction on a benzylic halide, bulky groups ortho to the reactive site can slow down the reaction rate. In transition metal-catalyzed reactions, the steric bulk of the ligands on the metal center and the substituents on the aryl halide can affect the rates of oxidative addition and reductive elimination. youtube.com

Electronically, electron-withdrawing groups on the aromatic ring can facilitate nucleophilic aromatic substitution reactions by stabilizing the negatively charged intermediate (Meisenheimer complex). numberanalytics.com In transition metal-catalyzed cross-coupling reactions, electron-withdrawing groups generally accelerate the reductive elimination step, while electron-donating groups can enhance the rate of oxidative addition. rsc.org The interplay of these electronic effects must be carefully considered when designing a synthetic route. libretexts.org

Strategic Introduction of the Fluorine Atom onto the Aromatic Ring

The regioselective introduction of a fluorine atom onto an aromatic ring is a critical aspect of synthesizing fluorinated organic molecules.

Electrophilic and Nucleophilic Fluorination Techniques

Two primary strategies exist for introducing fluorine onto an aromatic ring: electrophilic and nucleophilic fluorination.

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F⁺" equivalent). wikipedia.orgnumberanalytics.com A variety of N-F reagents, such as Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI), are commonly used for this purpose. wikipedia.orgalfa-chemistry.com These reactions typically proceed via an electrophilic aromatic substitution mechanism. researchgate.net The reactivity of the aromatic substrate is crucial, with electron-donating groups enhancing the reaction rate. acs.org

Nucleophilic aromatic substitution (SNAr) for fluorination involves the displacement of a good leaving group (e.g., -NO₂, -Cl, -Br) from an electron-deficient aromatic ring by a fluoride (B91410) ion source, such as potassium fluoride or cesium fluoride. acsgcipr.org The aromatic ring must be activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group. acsgcipr.org More recent developments have seen the use of transition metal catalysts, such as palladium and copper complexes, to facilitate nucleophilic fluorination of less activated aryl halides. acs.orgsnmjournals.orgnih.govacs.org

| Fluorination Method | Reagent Type | Substrate Requirement |

| Electrophilic Fluorination | N-F reagents (e.g., Selectfluor®, NFSI) wikipedia.orgalfa-chemistry.com | Electron-rich aromatic rings acs.org |

| Nucleophilic Aromatic Substitution (SNAr) | Fluoride salts (e.g., KF, CsF) acsgcipr.org | Electron-deficient aromatic rings with a good leaving group acsgcipr.org |

| Transition Metal-Catalyzed Nucleophilic Fluorination | Fluoride salts with Pd or Cu catalysts acs.orgsnmjournals.orgnih.govacs.org | Aryl halides/triflates, broader scope than SNAr nih.govacs.org |

Regioselective Fluorination Approaches

Achieving the desired regioselectivity in fluorination reactions is often a significant challenge. For the synthesis of this compound, the fluorine atom must be specifically introduced at the 2-position.

In electrophilic fluorination , the directing effects of existing substituents on the aromatic ring govern the position of fluorination. For a substrate like methyl 4-(cyanomethyl)benzoate, both the methyl ester and the cyanomethyl group are meta-directing. Therefore, direct electrophilic fluorination would likely lead to a mixture of isomers, with the desired 2-fluoro product being a minor component. To achieve the desired regioselectivity, one might employ a directing group strategy, where a removable group is used to direct the fluorine to the desired position, followed by its subsequent removal.

In nucleophilic fluorination , the regioselectivity is determined by the position of the leaving group. A synthetic strategy could involve starting with a precursor that has a suitable leaving group, such as a nitro or chloro group, at the 2-position of the benzoate ring. For example, starting with methyl 2-chloro-4-methylbenzoate, one could first perform the cyanation of the methyl group and then carry out a nucleophilic fluorination to replace the chlorine atom. The success of such an SNAr reaction would depend on the activating effect of the other substituents.

Multi-Step Synthetic Sequences and Cascade Reactions towards this compound

The construction of a multi-functionalized aromatic system like this compound necessitates precise control over reaction sequences and conditions to achieve the desired substitution pattern.

Sequential Halogenation, Cyanation, and Esterification Pathways

A common and logical approach to synthesizing this compound is through a linear sequence involving the systematic introduction of each functional group. A plausible pathway begins with a readily available starting material, such as 2-fluoro-4-methylbenzoic acid, and proceeds through a series of reliable transformations.

The key steps in such a sequence typically involve:

Esterification: The initial step is the conversion of the carboxylic acid to its corresponding methyl ester. This can be achieved through Fischer esterification using methanol in the presence of an acid catalyst.

Benzylic Halogenation: The methyl group on the aromatic ring is then activated for subsequent nucleophilic substitution. A standard method is free-radical bromination using N-Bromosuccinimide (NBS) and a radical initiator, which selectively halogenates the benzylic position.

Cyanation: The final key transformation is the introduction of the cyano group. This is accomplished via a nucleophilic substitution reaction where the benzylic bromide is displaced by a cyanide salt, such as sodium cyanide (NaCN), to form the cyanomethyl group.

This sequential strategy is outlined in the table below.

| Step | Starting Material | Reagents & Conditions | Intermediate/Product | Transformation |

| 1 | 2-Fluoro-4-methylbenzoic acid | CH₃OH, H₂SO₄ (cat.), Reflux | Methyl 2-fluoro-4-methylbenzoate | Esterification |

| 2 | Methyl 2-fluoro-4-methylbenzoate | N-Bromosuccinimide (NBS), AIBN (cat.), CCl₄, Reflux | Methyl 4-(bromomethyl)-2-fluorobenzoate | Benzylic Bromination |

| 3 | Methyl 4-(bromomethyl)-2-fluorobenzoate | NaCN, DMSO, Room Temp. | This compound | Cyanation (Sₙ2) |

This table represents a representative synthetic pathway and conditions may vary.

Chemo- and Regioselectivity in Multi-Functionalized Aromatic Systems

In the synthesis of complex molecules with multiple functional groups, achieving chemo- and regioselectivity is paramount. pediaa.com Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups, while regioselectivity is the preference for reaction at one position over another. pediaa.com

In the context of the synthesis described above:

Regioselectivity: The bromination step is highly regioselective. The use of N-Bromosuccinimide under radical conditions ensures that the halogenation occurs almost exclusively at the benzylic methyl group rather than on the electron-rich aromatic ring. This is a critical step for controlling the final structure.

Chemoselectivity: The cyanation reaction must be chemoselective. The cyanide ion is a potent nucleophile that could potentially react with the ester group. However, under standard Sₙ2 conditions, the benzylic bromide is significantly more electrophilic and reactive than the ester carbonyl, allowing for the selective formation of the C-C bond without saponification of the ester. acs.org The choice of solvent and temperature is crucial for maintaining this selectivity.

Controlling these factors is essential for maximizing the yield of the desired product and minimizing the formation of impurities. researchgate.net

Convergent versus Linear Synthetic Strategies

Chemical syntheses can be broadly categorized as either linear or convergent. differencebetween.com

For a molecule like this compound, a linear approach is generally more practical and straightforward. A convergent strategy is less common for molecules of this size and complexity but could be conceptually envisioned, for instance, by coupling a pre-formed cyanomethyl-containing fragment with a functionalized fluorobenzoate derivative.

| Feature | Linear Synthesis | Convergent Synthesis |

| Strategy | Step-by-step sequence from a single starting material. fiveable.me | Independent synthesis of fragments followed by assembly. fiveable.me |

| Efficiency | Often less efficient; overall yield drops with each step. differencebetween.comyoutube.com | Generally more efficient with higher overall yields. differencebetween.comwikipedia.org |

| Time | Can be longer due to the sequential nature. fiveable.me | Allows for parallel synthesis, potentially saving time. fiveable.me |

| Applicability to Target | Highly applicable and straightforward for this specific molecule. | Less practical, but theoretically possible. |

Advanced Synthetic Transformations Incorporating Related Fluorinated Aromatic Units

Beyond classical methods, modern synthetic chemistry offers advanced transformations for creating C-C and C-N bonds and for constructing complex molecular architectures from fluorinated aromatic building blocks.

Palladium-Catalyzed Arylcyanation Methodologies for Analogous Nitrile-Containing Structures

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For the synthesis of analogous aromatic nitriles (Ar-CN), palladium-catalyzed cyanation of aryl halides or triflates is a state-of-the-art method. acs.org This approach offers an alternative to traditional methods like the Sandmeyer reaction or nucleophilic aromatic substitution, often proceeding under milder conditions with greater functional group tolerance. acs.org

A typical reaction involves an aryl halide (e.g., Methyl 4-bromo-2-fluorobenzoate), a palladium catalyst, a suitable ligand, and a cyanide source.

| Component | Example(s) | Role |

| Substrate | Aryl Bromide, Aryl Triflate | Electrophile |

| Catalyst | Pd(OAc)₂, [Pd(allyl)Cl]₂ | Facilitates oxidative addition and reductive elimination |

| Ligand | Dialkylbiarylphosphines (e.g., BrettPhos) | Stabilizes the Pd center and promotes catalytic activity |

| Cyanide Source | K₄[Fe(CN)₆], Zn(CN)₂, KCN | Provides the cyano group |

| Solvent | Dioxane, Toluene, Aqueous media | Reaction medium |

This methodology is particularly valuable for synthesizing compounds where the cyano group is directly attached to the aromatic ring. The reaction's efficiency is highly dependent on the choice of ligand, which influences the rate-determining reductive elimination step. acs.org While this method does not directly produce the cyanomethyl group of the target compound, it is a key strategy for producing structurally related nitrile-containing fluorinated aromatics.

Stereoselective Heterocycle Synthesis utilizing Fluoro- and Cyano-Aromatic Units

Fluoro- and cyano-aromatic compounds are valuable precursors for the synthesis of complex heterocycles, which are core structures in many pharmaceuticals. nih.gov The cyano group is a versatile functional handle that can participate in cycloaddition reactions or be transformed into other groups (e.g., amines, amides) to facilitate cyclization. quimicaorganica.org

The synthesis of chiral heterocycles requires stereoselective methods. While the target molecule is achiral, it could be used as a building block in stereoselective syntheses. For example:

Asymmetric Functionalization: The methylene (B1212753) bridge in the cyanomethyl group could be deprotonated to form a carbanion, which could then react with a chiral electrophile to set a new stereocenter.

Chiral Catalysis: A derivative of the target molecule could undergo a cyclization reaction mediated by a chiral catalyst to produce an enantioenriched heterocyclic product.

The development of methods for the stereoselective installation of fluorine or fluorinated groups is an active area of research. nih.govacs.org Frustrated Lewis Pair (FLP) mediated C-F bond activation, for instance, has been used for the desymmetrization of geminal difluoroalkanes, demonstrating a pathway to chiral fluoroalkanes. nih.govsemanticscholar.org Such advanced strategies highlight the potential for using simple fluorinated aromatics as starting points for the synthesis of complex, stereochemically defined molecules. nih.gov

Scalability Considerations in this compound Production

Scaling up the production of this compound from laboratory to industrial volumes requires careful consideration of reaction kinetics, heat and mass transfer, safety protocols, and economic viability. Traditional batch reactors often face limitations in these areas, leading to issues with product consistency, yield, and safety, particularly when dealing with exothermic reactions or hazardous reagents that may be involved in the synthesis of this fluorinated and cyanated aromatic compound.

Continuous Flow Synthesis Techniques

Continuous flow chemistry offers a promising alternative to batch processing for the synthesis of this compound. This methodology involves pumping reagents through a network of tubes or microreactors where the reaction occurs. The inherent advantages of this approach directly address many of the challenges associated with scalability.

One of the primary benefits of continuous flow systems is the superior heat and mass transfer due to the high surface-area-to-volume ratio in the reactors. This allows for precise temperature control, which is critical for managing potentially exothermic steps in the synthesis and for minimizing the formation of impurities, thus leading to a higher quality product. The improved mixing in flow reactors also ensures that reactants are brought together efficiently, which can lead to faster reaction times and increased yields.

Safety is significantly enhanced in continuous flow systems. The small internal volume of the reactors means that only a small amount of material is reacting at any given time, which drastically reduces the risks associated with handling hazardous materials or managing runaway reactions. This is particularly relevant for the synthesis of complex molecules like this compound, where certain reagents or intermediates may be unstable.

The transition from laboratory-scale discovery to large-scale production is also streamlined. Scaling up in a continuous flow environment often involves "numbering-up" – running multiple reactors in parallel – rather than redesigning and building larger, more complex batch reactors. This approach can significantly reduce the time and cost associated with process development and scale-up.

While specific published research on the continuous flow synthesis of this compound is limited, the principles have been successfully applied to the synthesis of structurally related compounds, such as other functionalized benzonitriles. For example, continuous flow cyanation has been demonstrated to be a safe and efficient method for producing aromatic nitriles, mitigating the risks of handling toxic cyanide reagents. researchgate.net Similarly, the synthesis of nitriles from aldehydes has been achieved with high yields and short reaction times in microreactors, showcasing the potential for rapid and scalable production. bohrium.com

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Aromatic Nitriles

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Heat Transfer | Limited, potential for hot spots | Excellent, precise temperature control |

| Mass Transfer | Often diffusion-limited | Enhanced, efficient mixing |

| Safety | Higher risk with large volumes | Inherently safer, small reaction volumes |

| Scalability | Requires reactor redesign | "Numbering-up" for increased output |

| Product Consistency | Can vary between batches | High consistency and reproducibility |

| Reaction Time | Generally longer | Often significantly shorter |

Process Intensification Strategies for Industrial Application

Process intensification refers to the development of novel equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. cetjournal.it For the industrial production of this compound, several process intensification strategies can be employed, often in conjunction with continuous flow technology.

Microreactors are a key enabling technology for process intensification. These devices have characteristic dimensions in the sub-millimeter range and offer exceptionally high heat and mass transfer rates. scispace.comresearchgate.net The use of microreactors can lead to significant improvements in reaction selectivity and yield, while also allowing for the safe use of highly reactive intermediates or extreme reaction conditions that would be impractical in large batch reactors. researchgate.net For the synthesis of a specialized intermediate like this compound, microreactors could enable more efficient synthetic routes that are not feasible with conventional equipment.

Process Analytical Technology (PAT) is a critical component of modern, intensified chemical manufacturing. By integrating real-time analytical measurements into the process stream (e.g., via in-line spectroscopy), it is possible to monitor and control critical process parameters continuously. chemrxiv.org This allows for a deeper understanding of the reaction and enables rapid optimization and control, ensuring consistent product quality and process efficiency.

Table 2: Potential Process Intensification Strategies for this compound Production

| Strategy | Description | Potential Benefits |

| Microreactor Technology | Use of reactors with sub-millimeter channels. | Enhanced heat/mass transfer, improved safety, higher yields, novel reaction conditions. |

| Telescoped Synthesis | Integrating multiple reaction steps into a single continuous process. | Reduced cycle time, lower solvent usage, minimized waste, smaller plant footprint. |

| Process Analytical Technology (PAT) | In-line monitoring and control of critical process parameters. | Real-time process optimization, improved product consistency, enhanced process understanding and safety. |

| Alternative Energy Sources | Use of microwave or ultrasonic irradiation to enhance reaction rates. | Faster reactions, potentially lower temperatures, improved energy efficiency. researchgate.net |

Chemical Reactivity and Mechanistic Studies of Methyl 4 Cyanomethyl 2 Fluorobenzoate

Reactivity Profiles of the Ester Functional Group

The reactivity of the methyl ester group in Methyl 4-(cyanomethyl)-2-fluorobenzoate is anticipated to be influenced by the electronic effects of the fluorine and cyanomethyl substituents on the aromatic ring.

Hydrolysis Mechanisms and Kinetics of the Methyl Ester

The hydrolysis of methyl benzoates can proceed through different mechanisms, primarily the base-catalyzed acyl-oxygen cleavage (BAC2) and, under certain conditions, the alkyl-oxygen cleavage (BAL2). The BAC2 mechanism, involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, is the most common pathway for the hydrolysis of simple esters.

The kinetics of this reaction are sensitive to the electronic nature of the substituents on the benzene (B151609) ring. Electron-withdrawing groups, such as the fluorine atom and the cyanomethyl group in the target molecule, are expected to increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of hydrolysis. Studies on substituted methyl benzoates have consistently shown that electron-withdrawing groups enhance hydrolysis rates. However, without specific kinetic data for this compound, it is not possible to provide a quantitative assessment of these effects.

An illustrative data table based on general principles for substituted methyl benzoates is presented below. It is important to note that these are hypothetical values to demonstrate expected trends and are not based on experimental results for this compound.

| Substituent at C4 | Expected Relative Rate of Hydrolysis (krel) | Expected Mechanism |

|---|---|---|

| -H | 1.00 | BAC2 |

| -CH3 (Electron-donating) | < 1.00 | BAC2 |

| -NO2 (Electron-withdrawing) | > 1.00 | BAC2 |

| -CH2CN (Electron-withdrawing) | Expected to be > 1.00 | BAC2 (Presumed) |

Transesterification Reactions with Various Alcohols

Transesterification, the conversion of one ester to another by reaction with an alcohol, is a fundamental reaction in organic synthesis. This process can be catalyzed by either acids or bases. For this compound, transesterification would involve the substitution of the methoxy (B1213986) group with a different alkoxy group.

The reaction conditions, such as the choice of catalyst, temperature, and the nature of the alcohol, would be critical in determining the efficiency of the transesterification. While it is a common industrial process, specific studies detailing the transesterification of this compound with a range of alcohols are not available in the reviewed literature.

Reactions with Organometallic Reagents

The reaction of esters with organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), is a powerful method for the formation of carbon-carbon bonds. Typically, the reaction of a methyl ester with two equivalents of an organometallic reagent leads to the formation of a tertiary alcohol, following the initial formation of a ketone intermediate.

The presence of the cyanomethyl group in this compound introduces a potential site for competitive reaction, as organometallic reagents can also add to the nitrile group. The chemoselectivity of such a reaction would depend on the specific organometallic reagent used and the reaction conditions. No published studies were found that explore these reactions for the title compound.

Reactivity Profiles of the Cyanomethyl Functional Group

The cyanomethyl group (-CH2CN) offers a variety of synthetic transformations, primarily involving the nitrile functionality.

Reduction Pathways to Amine Derivatives

The reduction of the nitrile group in the cyanomethyl moiety would lead to the corresponding primary amine, 2-(4-(aminomethyl)-2-fluorophenyl)acetonitrile. This transformation can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH4), catalytic hydrogenation (e.g., H2 with a Raney nickel or palladium catalyst), or other hydride reagents.

The choice of reducing agent is crucial to avoid the simultaneous reduction of the ester group. For instance, catalytic hydrogenation under certain conditions might selectively reduce the nitrile without affecting the ester. Conversely, a strong reducing agent like LiAlH4 would likely reduce both the nitrile and the ester functional groups. Specific reduction studies on this compound are needed to determine the optimal conditions for selective transformations.

A hypothetical table of potential reduction outcomes is provided below, based on general reactivity patterns.

| Reducing Agent | Expected Major Product | Potential Side Products |

|---|---|---|

| H2, Raney Ni | Methyl 4-(2-aminoethyl)-2-fluorobenzoate | Over-reduction products |

| LiAlH4 | (4-(2-aminoethyl)-2-fluorophenyl)methanol | - |

| NaBH4 | No reaction with nitrile or ester | - |

Nucleophilic Additions to the Nitrile Group (e.g., hydration, cycloadditions)

The nitrile group is susceptible to nucleophilic attack at the carbon atom. Hydration of the nitrile, typically under acidic or basic conditions, would yield the corresponding amide, and further hydrolysis could lead to a carboxylic acid.

The nitrile group can also participate in cycloaddition reactions. For example, [3+2] cycloadditions with azides can form tetrazoles, which are important scaffolds in medicinal chemistry. The specific conditions and outcomes of such reactions for this compound have not been documented.

Reactivity Profiles of the Aromatic Fluorine Atom

The fluorine atom attached to the aromatic ring is a key site for chemical transformations, primarily through nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution Reactions of Fluorine

The fluorine atom of this compound is activated towards nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile attacks the carbon atom bearing the fluorine, leading to the displacement of the fluoride (B91410) ion. The general mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

The rate of SNAr reactions is significantly influenced by the nature of the nucleophile, the solvent, and the reaction conditions. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous fluoroarenes. For instance, various nucleophiles such as alkoxides, amines, and thiolates are commonly employed to displace an activated aromatic fluorine atom.

A representative, albeit generalized, reaction is shown below:

| Reactant | Nucleophile (Nu⁻) | Product |

|---|---|---|

| This compound | R-O⁻ | Methyl 4-(cyanomethyl)-2-(alkoxy)benzoate |

| This compound | R₂NH | Methyl 4-(cyanomethyl)-2-(dialkylamino)benzoate |

| This compound | R-S⁻ | Methyl 4-(cyanomethyl)-2-(alkylthio)benzoate |

Influence of Electronic Effects on Fluorine Reactivity

The susceptibility of the aromatic fluorine atom to nucleophilic attack is largely governed by the electronic effects of the other substituents on the benzene ring. In this compound, both the methoxycarbonyl (-COOCH₃) group and the cyanomethyl (-CH₂CN) group are electron-withdrawing.

The methoxycarbonyl group, located ortho to the fluorine atom, exerts a strong -I (inductive) and -M (mesomeric or resonance) effect. This withdrawal of electron density from the aromatic ring makes the carbon atom attached to the fluorine more electrophilic and thus more susceptible to nucleophilic attack. Furthermore, it can stabilize the negative charge of the intermediate Meisenheimer complex through resonance.

Interactions and Synergistic Reactivity of Multiple Functional Groups

The functional groups in this compound can exhibit synergistic reactivity, where the presence of one group influences the reactivity of another. The electron-withdrawing nature of the methoxycarbonyl and cyanomethyl groups, as detailed above, is a prime example of this synergy, as they collaboratively activate the fluorine atom for nucleophilic displacement.

Exploration of Reaction Intermediates and Transition States

The mechanism of nucleophilic aromatic substitution on this compound is expected to proceed through a Meisenheimer intermediate. This intermediate is a cyclohexadienyl anion with the negative charge delocalized over the aromatic ring and the electron-withdrawing substituents.

The transition state for the formation of the Meisenheimer complex would involve the approach of the nucleophile to the carbon atom bearing the fluorine, with a corresponding change in hybridization of this carbon from sp² to sp³. The geometry and energy of this transition state are influenced by steric and electronic factors.

Computational Probing of Protonation Processes and Energetics

Computational chemistry provides a powerful tool for investigating the protonation behavior of molecules. For this compound, there are several potential sites for protonation, including the oxygen atoms of the methoxycarbonyl group and the nitrogen atom of the cyano group.

Theoretical calculations, such as Density Functional Theory (DFT), can be used to determine the proton affinity of each potential site. Such studies on substituted benzoic acids and related compounds have shown that the gas-phase acidity and, by extension, the proton affinity are strongly influenced by the nature and position of the substituents. cas.cnnih.gov

Derivatization and Functionalization Strategies of Methyl 4 Cyanomethyl 2 Fluorobenzoate

Site-Selective Derivatization Approaches

The distinct chemical nature of the functional groups in Methyl 4-(cyanomethyl)-2-fluorobenzoate enables site-selective reactions, allowing for controlled structural modifications.

Modification at the Ester Moiety for Diverse Ester Derivatives

The methyl ester group is a versatile handle for the introduction of a wide array of functionalities through hydrolysis followed by re-esterification or through direct transesterification.

Hydrolysis to Carboxylic Acid: The methyl ester can be readily hydrolyzed under basic or acidic conditions to yield 4-(cyanomethyl)-2-fluorobenzoic acid. This carboxylic acid derivative serves as a key intermediate for the synthesis of other esters and amides.

| Reaction | Reagents and Conditions | Product |

| Basic Hydrolysis | 1. NaOH (aq), Heat 2. HCl (aq) | 4-(cyanomethyl)-2-fluorobenzoic acid |

| Acidic Hydrolysis | H2SO4 (aq), Heat | 4-(cyanomethyl)-2-fluorobenzoic acid |

Transesterification: Direct conversion of the methyl ester to other esters can be achieved through transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting the methyl ester with an excess of another alcohol. ucla.eduresearchgate.net This method is advantageous as it is a one-step process to introduce different alkyl or aryl groups. organic-chemistry.org

| Catalyst | Alcohol (R-OH) | Product |

| Acid (e.g., H2SO4) | Ethanol | Ethyl 4-(cyanomethyl)-2-fluorobenzoate |

| Base (e.g., NaOMe) | Propanol | Propyl 4-(cyanomethyl)-2-fluorobenzoate |

| Lewis Acid (e.g., Sc(OTf)3) | Benzyl alcohol | Benzyl 4-(cyanomethyl)-2-fluorobenzoate |

Modification at the Cyanomethyl Group for Extended Side Chains or Alternative Nitrogenous Functionalities

The cyanomethyl group offers several avenues for derivatization, including conversion to other nitrogen-containing functional groups or utilization of the acidic methylene (B1212753) protons for chain extension.

Hydrolysis of the Nitrile: The cyano group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. commonorganicchemistry.comchemguide.co.uklibretexts.orgorganicchemistrytutor.combyjus.com This transformation is useful for introducing a carboxylic acid or amide functionality at the benzylic position.

| Conditions | Intermediate Product | Final Product |

| Acidic (e.g., HCl, H2O, Heat) | 2-(2-fluoro-4-(methoxycarbonyl)phenyl)acetamide | 2-(2-fluoro-4-(methoxycarbonyl)phenyl)acetic acid |

| Basic (e.g., NaOH, H2O, Heat) | 2-(2-fluoro-4-(methoxycarbonyl)phenyl)acetamide | Sodium 2-(2-fluoro-4-(methoxycarbonyl)phenyl)acetate |

Reduction of the Nitrile: The nitrile can be reduced to a primary amine, 2-(4-(methoxycarbonyl)-3-fluorophenyl)ethan-1-amine, using various reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. This primary amine can then be further functionalized.

Alkylation of the Methylene Bridge: The protons on the carbon adjacent to the cyano group are acidic and can be removed by a strong base to form a carbanion. This carbanion can then react with various electrophiles, such as alkyl halides, to introduce extended side chains. google.comresearchgate.netresearchgate.netgoogle.comrsc.org

| Base | Electrophile (R-X) | Product |

| Sodium Hydride (NaH) | Methyl Iodide | Methyl 2-fluoro-4-(1-cyanoethyl)benzoate |

| Potassium tert-butoxide (t-BuOK) | Benzyl Bromide | Methyl 4-(1-cyano-2-phenylethyl)-2-fluorobenzoate |

| Lithium diisopropylamide (LDA) | Propyl Bromide | Methyl 4-(1-cyanobutyl)-2-fluorobenzoate |

Modification at the Fluoro-Aromatic Ring for Introduction of Additional Substituents

The fluorine atom on the aromatic ring is susceptible to nucleophilic aromatic substitution (SNAr), particularly due to the activating effect of the para-cyanomethyl and ortho-ester groups. libretexts.orgwikipedia.orgmasterorganicchemistry.com This allows for the introduction of a variety of substituents at the 2-position. The general order of reactivity for the leaving group in SNAr is F > Cl > Br > I. libretexts.org

Substitution with N-Nucleophiles: Amines can displace the fluoride (B91410) to form N-aryl derivatives.

| Nucleophile | Product |

| Ammonia (B1221849) | Methyl 2-amino-4-(cyanomethyl)benzoate |

| Piperidine | Methyl 4-(cyanomethyl)-2-(piperidin-1-yl)benzoate |

| Aniline | Methyl 4-(cyanomethyl)-2-(phenylamino)benzoate |

Substitution with O-Nucleophiles: Alkoxides and phenoxides can react to form ether linkages. nih.gov

| Nucleophile | Product |

| Sodium Methoxide | Methyl 4-(cyanomethyl)-2-methoxybenzoate |

| Sodium Phenoxide | Methyl 4-(cyanomethyl)-2-phenoxybenzoate |

Substitution with S-Nucleophiles: Thiolates are effective nucleophiles for the displacement of the fluoride, leading to the formation of thioethers.

| Nucleophile | Product |

| Sodium Thiophenoxide | Methyl 4-(cyanomethyl)-2-(phenylthio)benzoate |

| Sodium Ethanethiolate | Methyl 4-(cyanomethyl)-2-(ethylthio)benzoate |

Introduction of Analytical Tags and Probes for Enhanced Detection

To facilitate detection and quantification in various analytical and biological assays, this compound and its derivatives can be tagged with chromophores or fluorophores.

Chromophore-Tagging for Enhanced Ultraviolet-Visible Detection

A chromophore is a part of a molecule responsible for its color. By attaching a chromophoric tag, the resulting derivative can be detected using UV-Vis spectroscopy. This can be achieved by reacting a derivative of the target molecule with a chromophore-containing reagent. For instance, the carboxylic acid obtained from hydrolysis of the ester can be coupled with a chromophoric amine. nih.govthermofisher.comresearchgate.netbuffalo.edu

| Chromophoric Amine | Coupling Reagent | Resulting Chromophore-Tagged Derivative |

| p-Nitroaniline | EDAC/NHS | N-(4-nitrophenyl)-4-(cyanomethyl)-2-fluorobenzamide |

| 4-Phenylazoaniline | DCC | N-(4-(phenyldiazenyl)phenyl)-4-(cyanomethyl)-2-fluorobenzamide |

Fluorophore-Tagging for Sensitive Fluorescent Detection

Fluorophore-tagging introduces a fluorescent moiety into the molecule, allowing for highly sensitive detection using fluorescence spectroscopy. youtube.com This is particularly useful for bioimaging and trace analysis. The fluoro-aromatic ring is an ideal site for the introduction of a fluorophore via SNAr. nih.govnih.gov

| Fluorophore with Nucleophilic Group | Reaction Type | Resulting Fluorophore-Tagged Derivative |

| Dansyl cadaverine | SNAr | Methyl 4-(cyanomethyl)-2-(5-(dimethylamino)naphthalene-1-sulfonamido)pentyl)aminobenzoate |

| 7-Amino-4-methylcoumarin | SNAr | Methyl 2-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-4-(cyanomethyl)benzoate |

| Fluoresceinamine | SNAr | Methyl 4-(cyanomethyl)-2-((3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)amino)benzoate |

Mass Spectrometry-Enhancing Derivatization Agents

In mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), chemical derivatization is a key strategy employed to overcome challenges such as poor ionization efficiency, and non-specific fragmentation, especially for small molecules. nih.gov By modifying an analyte, its chemical properties can be altered to make it more amenable to MS analysis, thereby increasing detection sensitivity and aiding in structural elucidation. nih.govnih.gov

The primary goal of derivatization for MS is often to enhance the signal of the target analyte. This is typically achieved by introducing a functional group that is easily ionized, a "charge tag," especially for analysis by electrospray ionization (ESI). chromatographyonline.comgoogle.com ESI relies on the formation of gas-phase ions from a liquid solution, and molecules that can readily accept or lose a proton or form adducts will produce a stronger signal. nih.govbitesizebio.com For a molecule like this compound, which lacks a strongly basic or acidic site, derivatization could significantly improve its ionization efficiency.

Furthermore, derivatization can be used to control how a molecule breaks apart within the mass spectrometer. numberanalytics.comgentechscientific.com The process of fragmentation, often induced by collision with an inert gas (Collision-Induced Dissociation or CID), provides structural information about the molecule. wikipedia.org Hard ionization techniques can lead to extensive fragmentation, sometimes resulting in the loss of the molecular ion, which is crucial for determining the molecule's weight. nih.gov "Soft ionization" methods produce less fragmentation. bitesizebio.com Derivatization can direct the fragmentation process, leading to predictable, stable, and informative fragment ions that can simplify spectral interpretation and increase confidence in compound identification. nih.govnumberanalytics.com

Table 1: General Strategies for MS Enhancement via Derivatization

| Strategy | Description | Application to Target Molecule (Hypothetical) |

|---|---|---|

| Charge Tagging | Introduction of a permanently charged group (e.g., quaternary amine) or a group that is easily protonated (e.g., a basic nitrogen) to enhance ESI response. | The nitrile group could be reduced to a primary amine, which could then be reacted with a reagent to introduce a tag. |

| Improving Gas-Phase Acidity/Basicity | Addition of acidic or basic functional groups to facilitate protonation ([M+H]⁺) or deprotonation ([M-H]⁻). | Hydrolysis of the methyl ester to a carboxylic acid would introduce an acidic site, improving detection in negative ion mode. |

| Directing Fragmentation | Incorporating a functional group that predictably cleaves upon CID, yielding a known, high-intensity fragment ion for use in Selected Reaction Monitoring (SRM). | Derivatizing a functional group on the molecule could create a specific bond that is readily cleaved, leading to a consistent and easily detectable fragment ion. |

The development of specialized derivatizing agents that target specific functional groups has been crucial for advancing analytical chemistry. A notable example is 2-fluoro-1-methylpyridinium p-toluene sulfonate (FMP-TS). nih.govthermofisher.comfishersci.ca This reagent is highly effective for derivatizing hydroxyl (-OH) groups in molecules like steroids, vitamin D metabolites, and estrogens to enhance their detection by LC-MS. nih.govnih.govresearchgate.net The reaction involves the nucleophilic attack of the alcohol's oxygen on the pyridinium (B92312) ring, displacing the fluorine and creating a positively charged N-methylpyridyl ether. This permanent positive charge dramatically increases ionization efficiency in positive-ion ESI mode. nih.gov

For a compound such as this compound, which does not possess a hydroxyl group, a direct reaction with FMP-TS would not be possible. However, a synthetic intermediate or a metabolite of the parent compound could potentially be targeted. For example, if the methyl ester were selectively reduced to a primary alcohol, the resulting hydroxyl group would become a suitable site for derivatization with FMP-TS, enabling highly sensitive detection. researchgate.net

Derivatization for Combinatorial Library Generation and Scaffold Diversity

Combinatorial chemistry is a powerful technique used in drug discovery and materials science to synthesize a large number of different but structurally related molecules, known as a library. nih.govopenaccessjournals.com This approach relies on a central molecular framework, or "scaffold," which can be systematically decorated with various chemical appendages ("R-groups"). rsc.orgresearchgate.net

The structure of this compound is well-suited to serve as a scaffold. It possesses two key functional groups that can be readily transformed: the methyl ester and the nitrile of the cyanomethyl group. These "handles" allow for the attachment of diverse building blocks to generate a library of analogs.

Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a diverse library of amines to form a wide array of amides, or with alcohols to form different esters.

Nitrile Modification: The nitrile group is a versatile functional group. It can be reduced to a primary amine, which can then undergo reactions such as acylation, alkylation, or sulfonylation. Alternatively, the nitrile can react with organometallic reagents or be hydrolyzed to a carboxylic acid.

These transformations allow for the systematic variation of substituents at two different positions on the molecule, enabling the exploration of the chemical space around the core scaffold. researchgate.net

Table 2: Potential Derivatization Reactions for Library Synthesis

| Functional Group on Scaffold | Reaction Type | Resulting Functional Group | Purpose / Diversity Introduced |

|---|---|---|---|

| Methyl Ester | Hydrolysis -> Amide Coupling | Amide | Introduce a wide variety of R-groups from a library of primary/secondary amines. |

| Methyl Ester | Transesterification | Ester | Vary the alkyl or aryl group of the ester. |

| Methyl Ester | Reduction | Primary Alcohol | Introduce a hydroxyl group for further functionalization. |

| Cyanomethyl (Nitrile) | Reduction | Primary Amine | Introduce a basic center and a handle for acylation, alkylation, etc. |

| Cyanomethyl (Nitrile) | Hydrolysis | Carboxylic Acid | Introduce an acidic handle for amide or ester formation. |

| Aromatic Ring | Nucleophilic Aromatic Substitution | Ether/Amine | (More challenging) Potentially displace the fluorine atom with other nucleophiles. |

Impact of Derivatization on Electronic and Steric Properties of Resulting Molecules

The derivatization of a scaffold molecule inherently alters its physicochemical properties. These changes can be broadly categorized into electronic and steric effects, which in turn influence the molecule's biological activity, solubility, and metabolic stability. nih.govnih.gov

Steric Effects: These relate to the size and shape of the molecule. Derivatization, particularly with bulky functional groups, can introduce steric hindrance. This can influence the molecule's ability to fit into a binding pocket of an enzyme or receptor. For example, coupling the carboxylic acid (derived from the ester) with a small amine like methylamine (B109427) versus a large, bulky amine like diisopropylamine (B44863) would result in two final compounds with vastly different steric profiles. This steric modulation is a key strategy in lead optimization to improve selectivity and reduce off-target effects. nih.gov

Table 3: Predicted Impact of Hypothetical Derivatizations on Molecular Properties

| Derivatization Reaction | Resulting Group | Predicted Electronic Impact | Predicted Steric Impact |

|---|---|---|---|

| Ester -> Amide (with CH₃NH₂) | -CONHCH₃ | Less electron-withdrawing than ester | Minor increase in bulk |

| Ester -> Amide (with (CH₃)₂CHNH₂) | -CONHCH(CH₃)₂ | Less electron-withdrawing than ester | Moderate increase in bulk |

| Nitrile -> Primary Amine | -CH₂NH₂ | Introduces an electron-donating group | Minor increase in bulk |

By systematically applying these derivatization strategies, a library of compounds based on the this compound scaffold could be generated, allowing for a thorough investigation of how structural modifications impact its properties for potential applications in various fields of chemical research.

Spectroscopic Characterization Methodologies in Methyl 4 Cyanomethyl 2 Fluorobenzoate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms in a molecule by probing the magnetic properties of atomic nuclei.

A ¹H-NMR spectrum would provide information on the different proton environments. Distinct signals would be expected for the methyl ester protons (-OCH₃), the methylene (B1212753) protons (-CH₂CN), and the three protons on the aromatic ring. The chemical shifts and splitting patterns (multiplicity) of the aromatic protons would be crucial for confirming the 1,2,4-substitution pattern. Similarly, a ¹³C-NMR spectrum would show separate signals for each unique carbon atom, including the carbonyl carbon, the nitrile carbon, the carbons of the aromatic ring, the methylene carbon, and the methyl carbon. Specific chemical shift values are contingent on experimental measurement.

To definitively assign the ¹H and ¹³C signals and piece together the molecular structure, various 2D NMR experiments would be necessary. COSY (Correlation Spectroscopy) would establish proton-proton couplings, particularly among the aromatic protons. HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms (e.g., the methylene protons to the methylene carbon). HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings (2-3 bonds), for instance, from the methylene protons to the nitrile carbon and adjacent aromatic carbons, confirming the connectivity of the functional groups. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of different protons, aiding in conformational analysis. The execution and interpretation of these experiments require the actual compound for analysis.

¹⁹F-NMR spectroscopy is specifically used to analyze the environment of fluorine atoms. For Methyl 4-(cyanomethyl)-2-fluorobenzoate, this technique would produce a signal corresponding to the single fluorine atom on the aromatic ring. The chemical shift of this signal would be indicative of its electronic environment, and its coupling to nearby protons (³JHF) would be observable in both the ¹⁹F and ¹H spectra, providing further confirmation of the substitution pattern on the benzene (B151609) ring.

Conformational Analysis via NMR Coupling Constants (e.g., ³JHH, ³JHF)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state conformation of molecules by analyzing the spin-spin coupling constants between neighboring nuclei. For this compound, both three-bond proton-proton (³JHH) and three-bond proton-fluorine (³JHF) coupling constants are instrumental in defining the molecule's preferred spatial arrangement.

The ³JHH coupling constants between the aromatic protons follow the Karplus relationship, where the magnitude of the coupling constant is dependent on the dihedral angle between the interacting protons. This allows for the precise determination of the substitution pattern on the aromatic ring.

Of particular interest is the through-space coupling between the fluorine atom at the C2 position and the methylene protons of the cyanomethyl group at the C4 position. Although separated by five bonds in the molecular framework (a ⁵JHF coupling), a significant coupling can be observed if these groups are in close spatial proximity. The magnitude of this long-range coupling is highly sensitive to the rotational conformation around the C4-CH₂CN bond. A larger-than-expected ⁵JHF coupling constant would suggest a conformation where the cyanomethyl group is oriented towards the fluorine atom. The dependence of vicinal ³JHF coupling constants on the bond angle is a well-established phenomenon used for conformational analysis. rsc.org

Table 1: Representative NMR Coupling Constants for Conformational Analysis

| Coupling Type | Interacting Nuclei | Typical Dihedral Angle Dependence | Inferred Structural Information |

|---|---|---|---|

| ³JHH | Aromatic H-C-C-H | Follows Karplus curve; larger for 0° and 180°, smaller for 90° | Confirms ortho, meta relationships of ring protons |

| ³JHF | F-C-C-H (Aromatic) | Dependent on H-C-C-F dihedral angle | Defines orientation of F relative to adjacent proton |

Investigation of Solvent Effects on NMR Spectra and Molecular Conformation

The conformation of a flexible molecule like this compound can be influenced by its environment. Investigating the NMR spectrum in a variety of deuterated solvents with different polarities and properties can reveal shifts in the conformational equilibrium. capes.gov.br

Changes in solvent can induce significant variations in the chemical shifts of both ¹H and ¹⁹F nuclei. rsc.org This phenomenon, known as Aromatic Solvent-Induced Shift (ASIS), is particularly pronounced when comparing spectra recorded in an isotropic solvent like chloroform-d (B32938) (CDCl₃) with those from an anisotropic aromatic solvent like benzene-d₆ (C₆D₆). nanalysis.com The aromatic solvent molecules tend to form weak complexes with the solute, leading to preferential solvation at specific sites. This differential shielding can cause upfield or downfield shifts in the resonances of protons depending on their orientation relative to the aromatic solvent ring.

These solvent-induced shifts, along with any concurrent changes in coupling constants (³JHH, ³JHF), can indicate that the solvent is stabilizing a particular conformer. For example, a polar solvent might favor a more polar conformation of the molecule, which would be reflected in the NMR parameters. By systematically studying these effects, researchers can build a more complete picture of the molecule's dynamic behavior in solution. nih.gov

Table 2: Illustrative Solvent Effects on ¹H and ¹⁹F Chemical Shifts (Hypothetical Data)

| Solvent | Dielectric Constant | Aromatic Proton (H-6) δ (ppm) | Methylene (CH₂) δ (ppm) | Fluorine (¹⁹F) δ (ppm) |

|---|---|---|---|---|

| Benzene-d₆ | 2.28 | 7.65 (Upfield shift) | 3.80 (Upfield shift) | -110.5 (Upfield shift) |

| Chloroform-d | 4.81 | 7.85 | 4.05 | -112.0 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Analysis of Electronic Absorption Bands

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dominated by the π-electron system of the substituted benzene ring. Aromatic compounds typically exhibit several absorption bands corresponding to π → π* transitions. researchgate.net For substituted benzenes, two characteristic bands are often observed: the E-band (around 200 nm) and the B-band (around 250-290 nm).

The substituents on the benzene ring—fluoro, methyl ester, and cyanomethyl groups—act as auxochromes and chromophores that modify the absorption characteristics of the parent benzene molecule. shimadzu.com The electron-withdrawing nature of the ester and cyanomethyl groups, combined with the electronic effects of the fluorine atom, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the primary absorption bands compared to unsubstituted benzene. The presence of multiple functional groups can lead to a complex spectrum with overlapping bands.

Table 3: Typical UV-Vis Absorption Maxima (λmax) for Aromatic Chromophores

| Compound | Chromophore | Typical λmax (nm) | Transition Type |

|---|---|---|---|

| Benzene | Benzene Ring | ~255 | π → π* (B-band) |

| Benzoic Acid | Substituted Benzene | ~273 | π → π* (B-band) |

| Methyl Benzoate (B1203000) | Substituted Benzene | ~280 | π → π* (B-band) |

Correlation with Frontier Molecular Orbitals

The electronic transitions observed in the UV-Vis spectrum can be described in terms of the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the absorbed light is directly related to the energy difference (the HOMO-LUMO gap) between these frontier orbitals.

The substituents on the aromatic ring significantly influence the energy levels of the HOMO and LUMO. rsc.org Electron-withdrawing groups, such as the ester (-COOCH₃) and cyanomethyl (-CH₂CN) groups, tend to stabilize both the HOMO and LUMO, but they typically have a more pronounced effect on the LUMO, lowering its energy. The fluorine atom exhibits a dual role: it is inductively electron-withdrawing but can act as a π-electron donor through resonance. The net effect of these substituents is a narrowing of the HOMO-LUMO gap compared to benzene. This smaller energy gap corresponds to absorption of lower-energy (longer wavelength) light, which is consistent with the bathochromic shift observed in the UV-Vis spectrum. Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the energies of the frontier orbitals and predict the electronic absorption spectra. materialsciencejournal.org

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for confirming the identity of a compound by providing a highly accurate measurement of its mass. Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can determine the mass-to-charge ratio (m/z) to within a few parts per million (ppm). This level of precision allows for the unambiguous determination of the elemental formula of the molecular ion.

For this compound, the expected molecular formula is C₁₀H₈FNO₂. HRMS analysis would be used to verify that the experimentally measured exact mass of the molecular ion matches the theoretical calculated mass for this formula, providing strong evidence for the compound's identity.

Beyond identifying the molecular ion, HRMS is also used to determine the exact masses of fragment ions produced in the mass spectrometer. This information is crucial for elucidating the fragmentation pathways of the molecule. Based on the structure of aromatic esters, characteristic fragmentation patterns are expected. nih.govlibretexts.org Key fragmentation pathways for this compound would likely include:

Loss of a methoxy (B1213986) radical (•OCH₃): Cleavage of the ester C-O bond to form a stable acylium cation. This is a very common pathway for methyl esters.

Loss of the entire ester group: Fragmentation may lead to the loss of the •COOCH₃ radical.

Cleavage of the cyanomethyl group: Loss of •CH₂CN or the neutral acetonitrile (B52724) molecule (CH₃CN) through rearrangement.

Ortho-effect: Potential interaction between the ortho-fluoro and the ester group during fragmentation, leading to unique fragment ions not seen in the meta or para isomers. researchgate.net

Table 4: Theoretical Exact Masses of Molecular Ion and Key Fragments

| Ion/Fragment | Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| [M]⁺• (Molecular Ion) | [C₁₀H₈FNO₂]⁺• | 193.0539 |

| [M - •OCH₃]⁺ | [C₉H₅FNO]⁺ | 162.0355 |

| [M - •COOCH₃]⁺ | [C₈H₅FN]⁺ | 146.0409 |

| [M - •CH₂CN]⁺ | [C₈H₅FO₂]⁺ | 152.0274 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique utilized to elucidate the structure of ions by fragmenting them and analyzing the resulting products. In the context of this compound, MS/MS provides critical insights into its molecular structure by mapping its fragmentation pathways. The process begins with the ionization of the parent molecule, typically forming a molecular ion (M+•) or a protonated molecule ([M+H]+), which is then isolated. This precursor ion is subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions.

The fragmentation of aromatic esters often involves cleavages at the ester group and rearrangements within the aromatic ring. For this compound, common fragmentation patterns would be expected to involve the loss of the methoxy group (-OCH3) or the entire methyl ester group (-COOCH3). The presence of the fluor and cyanomethyl substituents on the benzene ring influences the fragmentation pathways, leading to a unique mass spectrum that serves as a structural fingerprint. nist.govlibretexts.org The stability of the resulting fragment ions, such as resonance-stabilized cations like the tropylium (B1234903) ion, often dictates the most prominent peaks in the spectrum. wvu.eduyoutube.com By analyzing the mass-to-charge ratios (m/z) of these product ions, researchers can piece together the molecular puzzle, confirming the connectivity of atoms and the presence of specific functional groups.

Illustrative fragmentation data for this compound, as would be determined by MS/MS analysis, is presented below.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 194.05 [M+H]⁺ | 162.04 | CH₄O (Methanol) | 4-(cyanomethyl)-2-fluorobenzoyl cation |

| 194.05 [M+H]⁺ | 134.03 | C₂H₂O₂ (from ester) | 2-fluoro-4-(cyanomethyl)phenyl cation |

| 194.05 [M+H]⁺ | 115.04 | C₃H₃NO (from cyanomethyl & ring) | Fluorotropylium cation |

Chromatography-Mass Spectrometry Integration (e.g., LC-MS/MS) for Purity and Identification

The integration of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is an indispensable tool for both the identification and purity assessment of pharmaceutical intermediates and active ingredients like this compound. drugtargetreview.comrsc.org This hyphenated technique leverages the separation power of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry. researchgate.netnih.gov

In a typical LC-MS/MS workflow, a sample is first injected into an HPLC system. The components of the sample are separated based on their physicochemical properties (e.g., polarity) as they pass through a chromatographic column. lcms.cz For this compound, a reversed-phase column would effectively separate it from starting materials, by-products, or degradation products. nih.gov As the separated components elute from the column, they are introduced into the mass spectrometer's ion source. The mass spectrometer then serves as a highly specific detector, confirming the identity of the target compound by its characteristic retention time from the LC and its specific mass-to-charge ratio.

For purity analysis, the area under the chromatographic peak for this compound is compared to the total area of all detected peaks, providing a quantitative measure of its purity. Furthermore, the high sensitivity of MS allows for the detection and identification of trace-level impurities that might be co-eluting with the main peak or present in minute quantities. researchgate.netajrconline.org By operating the mass spectrometer in a multiple reaction monitoring (MRM) mode, specific precursor-to-product ion transitions for the target compound and known impurities can be monitored, offering exceptional selectivity and accurate quantification. researchgate.net

| Parameter | Description |

|---|---|

| LC Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transition (MRM) | Precursor Ion [M+H]⁺ → Product Ion (e.g., for quantification) |

| Purpose | Simultaneous identification, purity assessment, and impurity profiling |

Integrated Spectroscopic Data Analysis for Comprehensive Structural Confirmation

While individual spectroscopic techniques provide valuable pieces of structural information, a comprehensive and unambiguous confirmation of the structure of this compound relies on the integrated analysis of data from multiple spectroscopic methods. This synergistic approach ensures that every aspect of the molecule's structure is validated, leaving no room for ambiguity. The primary techniques used in concert are typically Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and Infrared (IR) spectroscopy. uc.pt

Mass spectrometry provides the molecular weight and, through fragmentation analysis (MS/MS), confirms the presence of key structural motifs. chemguide.co.uk Infrared spectroscopy is used to identify the functional groups present in the molecule. For this compound, IR spectroscopy would confirm the presence of the ester carbonyl (C=O) group, the nitrile (C≡N) group, the C-F bond, and aromatic C-H bonds through their characteristic absorption frequencies.

Nuclear Magnetic Resonance spectroscopy provides the detailed carbon-hydrogen framework of the molecule. ¹H NMR gives information on the number of different types of protons, their chemical environment, and their proximity to one another. ¹³C NMR provides information on the number and types of carbon atoms. The combination of these techniques allows for the complete assignment of the molecule's constitution. For instance, the coupling patterns in the ¹H NMR spectrum would confirm the substitution pattern on the aromatic ring, while the chemical shifts would confirm the presence of the methyl ester and cyanomethyl groups.

By combining the data from these different analyses, a complete and verified chemical structure is established. The molecular formula from high-resolution mass spectrometry is corroborated by the detailed atomic connectivity from NMR and the functional group information from IR, providing a definitive structural confirmation.

| Spectroscopic Method | Information Provided | Relevance to Structure |

|---|---|---|

| Mass Spectrometry (MS/MS) | Molecular weight and fragmentation pattern. | Confirms molecular formula and the presence of ester and cyanomethyl moieties. |

| Infrared (IR) Spectroscopy | Characteristic stretching frequencies of functional groups. | Identifies C=O (ester), C≡N (nitrile), C-F, and aromatic C-H bonds. |

| ¹H NMR Spectroscopy | Proton chemical shifts, integration, and coupling patterns. | Defines the substitution pattern on the benzene ring and confirms the methyl and methylene protons. |

| ¹³C NMR Spectroscopy | Carbon chemical shifts. | Confirms the number and electronic environment of all carbon atoms in the molecule. |

Computational and Theoretical Studies of Methyl 4 Cyanomethyl 2 Fluorobenzoate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. By calculating the electron density, DFT methods can predict a wide array of molecular properties. For a molecule like Methyl 4-(cyanomethyl)-2-fluorobenzoate, DFT calculations, typically using a basis set such as 6-311++G(d,p), are employed to elucidate its fundamental characteristics.

Geometric Optimization and Molecular Structure Prediction

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the equilibrium geometry. This is achieved through a process called geometry optimization, which systematically alters the molecular structure to find the configuration with the lowest possible energy.